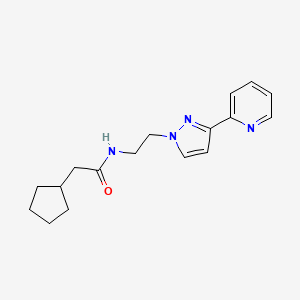

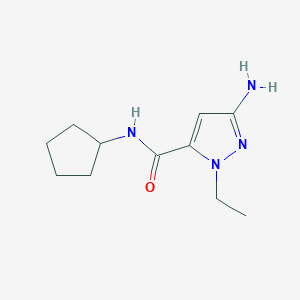

2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a polyfunctionally substituted heterocyclic compound. While the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and evaluation of related heterocyclic compounds derived from similar cyanoacetamide precursors. These compounds are of interest due to their potential biological activities, including antitumor and antimicrobial properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide precursor with various reagents to form a diverse set of products with different heterocyclic rings. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The synthesis often involves one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds derived from cyanoacetamide precursors is characterized by the presence of multiple reactive sites that allow for a variety of chemical reactions. These sites are responsible for the diversity of the synthesized products and their potential biological activities. The structure typically includes a core heterocyclic ring, such as pyrazole or pyrimidine, which can be further functionalized with various substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . The choice of reaction pathway is influenced by the nature of the reagents and the reactive sites present in the precursor molecule. For example, cyclization of ethyl acetoacetate (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes leads to the formation of pyrazolylpyrimidine derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide are not directly reported in the provided papers, related compounds exhibit properties that make them significant in medicinal chemistry. These properties include high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, some derivatives show antimicrobial activity and can be propoxylated to produce nonionic surface active agents .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Compounds structurally similar to 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide have been synthesized and evaluated for their insecticidal properties. For example, new heterocyclic compounds incorporating thiadiazole moieties were synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of such compounds in agricultural pest management (Fadda et al., 2017).

Antitumor Activity

Several studies have focused on the synthesis of novel compounds with potential antitumor activities. For instance, compounds with pyrazole, pyridine, and thiophene derivatives have been synthesized and their antitumor activities investigated, showing promising results against different cancer cell lines. This research suggests the potential therapeutic applications of such compounds in cancer treatment (Albratty et al., 2017).

Heterocyclic Compound Synthesis

The versatility of similar compounds as precursors for synthesizing a wide range of heterocyclic compounds has been demonstrated. These synthetic pathways offer valuable insights into the development of new pharmaceuticals, materials, and chemical intermediates (Harb et al., 1989).

Coordination Complexes and Antioxidant Activity

Research has also been conducted on the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives. These studies explore the effects of hydrogen bonding on the self-assembly processes and investigate the antioxidant activities of the synthesized compounds, highlighting their potential in pharmaceutical and material sciences (Chkirate et al., 2019).

properties

IUPAC Name |

2-cyclopentyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(13-14-5-1-2-6-14)19-10-12-21-11-8-16(20-21)15-7-3-4-9-18-15/h3-4,7-9,11,14H,1-2,5-6,10,12-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQIJDNSXAFNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)